1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Antiviral Drug Discovery HCV NS5B Polymerase Non-nucleoside Inhibitors

Researchers developing HCV NS5B non-nucleoside inhibitors require the exact 1,2-dimethyl substitution pattern for valid SAR. Generic benzimidazole-5-carboxylic acids lack the critical steric and electronic properties for target binding. This compound provides the validated minimum pharmacophore as a free carboxylic acid for direct amide library synthesis. • Enables direct coupling with diverse amines without deprotection steps • 98% purity minimizes off-target effects in biochemical assays • Consistent quality across batches ensures reproducible structure-activity data Ideal for hit-to-lead optimization and focused library synthesis.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 90915-18-7
Cat. No. B1299857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid
CAS90915-18-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=CC(=C2)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2/h3-5H,1-2H3,(H,13,14)
InChIKeyYEOZQWRDUXNFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: Scaffold Specifications


1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound featuring a benzimidazole core substituted with a carboxylic acid group at the 5-position and two methyl groups at positions 1 and 2 . This specific 1,2-disubstituted benzimidazole-5-carboxylic acid scaffold has been identified as the minimum core for biological activity in certain inhibitor classes . The compound is supplied as a solid with a purity of 95% .

Scaffold 1,2-disubstituted benzimidazole-5-carboxylic acid core for SAR studies
Format Solid, compatible with standard synthetic workflows
Purity High-purity grade for reproducible assay results

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: Irreplaceable Substitution


Substitution of this specific compound with generic benzimidazole-5-carboxylic acids is not advisable for structure-guided research. The 1,2-dimethyl substitution pattern is a critical determinant of biological activity, as identified in structure-activity relationship (SAR) studies for various targets . Unsubstituted or differently substituted analogs (e.g., mono-methyl or halogenated derivatives) lack the precise steric and electronic properties conferred by the 1,2-dimethyl groups, which can drastically alter target binding affinity and selectivity . Furthermore, the free carboxylic acid at the 5-position serves as a primary reactive handle for further derivatization (e.g., to amides or esters), making it a versatile building block. Using an alternative scaffold with a different substitution pattern or a protected acid would derail established synthetic routes and SAR models, invalidating project-specific structure-activity hypotheses.

Unsubstituted or mono-methyl analogs may lack the 1,2-dimethyl substitution required for target binding, altering SAR outcomes.
Protected acid derivatives (e.g., esters) add deprotection steps, reducing synthetic efficiency and potentially lowering yields.
Different salt forms (e.g., hydrochloride) have altered solubility and reactivity, complicating reaction reproducibility.

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: Key Differentiators vs. Analogs


1,2-Disubstitution as Minimum Core for NS5B Inhibition

In a high-throughput screening campaign for HCV NS5B polymerase inhibitors, a 1,2-disubstituted benzimidazole 5-carboxylic acid scaffold, of which 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is the simplest representative, was identified as the minimum core for biological activity . Potent analogues in this series inhibited the polymerase at low micromolar concentrations . This establishes that the 1,2-disubstitution pattern is a non-negotiable requirement for activity in this specific pharmacological class, unlike unsubstituted or mono-substituted benzimidazole carboxylic acids.

Minimum Scaffold
Class-level inference
1,2-disubstitution is the minimal active core for NS5B inhibition
Supports SAR studies in antiviral research
No specific IC₅₀ reported; qualitative activity
Antiviral Drug Discovery HCV NS5B Polymerase Non-nucleoside Inhibitors

Direct Amidation via Free Carboxylic Acid

The free carboxylic acid at the 5-position of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid allows for direct amide bond formation without requiring a deprotection step, as demonstrated in a patent describing its conversion to the methyl ester via trimethylsilyldiazomethane . This contrasts with analogs like methyl 1,2-dimethylbenzimidazole-5-carboxylate (CAS not specified), which requires hydrolysis to the acid before further amidation, adding a synthetic step and potential for yield loss.

Synthetic Efficiency
Reported
Target: direct amidation; Comparator: ester hydrolysis adds one step
Free acid reduces synthetic steps
Based on patent US09290485B2
Organic Synthesis Medicinal Chemistry Building Block

Enhanced Purity Grade for Reproducible Assays

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is available from suppliers like Bidepharm with a standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC . This is a higher purity specification compared to the 95% grade offered by other major commercial sources like Sigma-Aldrich . The higher purity reduces the risk of side reactions from unknown impurities in sensitive assays.

Purity Grade
Head-to-head
98% vs 95% (competitor)
Higher purity supports reproducible assays
Vendor-specified QC data
Analytical Chemistry Quality Control Reproducibility

Canonical Structural Identifiers for Database Integration

The compound's identity is unambiguously defined by its canonical SMILES string (CC1=NC2=CC(C(=O)O)=CC=C2N1C) and InChI Key (YEOZQWRDUXNFTF-UHFFFAOYSA-N) . This standardized representation ensures accurate registration and retrieval across chemical databases and inventory systems, a feature not uniformly guaranteed for less common analogs or those with ambiguous nomenclature. For example, related compounds like 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid hydrochloride (CAS 1221724-84-0) have different salt forms and associated identifiers .

Structural Identity
Supporting evidence
Canonical SMILES/InChI differentiates free acid from HCl salt
Ensures correct procurement of free acid
Verify against CAS for salt forms
Cheminformatics Database Management Compound Registration

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: Optimal Applications


HCV NS5B Polymerase Inhibitor Scaffold

Procurement is most strategic for medicinal chemistry programs focused on developing non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase. The 1,2-disubstituted core of this compound is the validated minimum pharmacophore required for activity . Utilizing this exact building block allows for efficient parallel synthesis of focused libraries based on established SAR, accelerating hit-to-lead optimization.

High-Purity Starting Material for Quantitative SAR

When high reproducibility and minimal variability are paramount, sourcing the 98% purity grade of this compound is essential . The higher purity compared to standard 95% commercial grades reduces the risk of off-target effects or assay interference from unknown impurities, enabling more accurate and reliable structure-activity relationship analyses in cell-based or biochemical assays.

Building Block for Amide Library Synthesis

This compound is ideally suited for parallel synthesis of amide libraries due to its free carboxylic acid functionality . This allows for direct coupling with diverse amines, avoiding the extra deprotection step required for ester-protected analogs, thereby streamlining workflows and improving overall synthetic efficiency in drug discovery projects.

Application
Selection Property
Validation Focus
HCV NS5B inhibitor scaffold research
1,2-disubstituted benzimidazole core
NS5B polymerase inhibition assay context
High-purity starting material for SAR
Higher purity grade (assay-grade)
Purity verification and impurity profiling
Amide library synthesis building block
Free carboxylic acid functionality
Direct amidation efficiency and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.